molecular formula C22H25N5O2 B12746887 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- CAS No. 87540-38-3

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)-

Cat. No.: B12746887
CAS No.: 87540-38-3
M. Wt: 391.5 g/mol
InChI Key: WJLNYQOGYQQBGW-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazolophthalazine core, followed by the introduction of the N,N-bis(2-methoxyethyl) and 3-(3-methylphenyl) groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolophthalazines with different substituents. Examples include:

  • 1,2,4-Triazolo(3,4-a)phthalazin-6-amine derivatives with different alkyl or aryl groups.
  • Compounds with variations in the N,N-bis(2-methoxyethyl) group.

Highlighting Uniqueness

The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Biological Activity

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H22N5OC_{21}H_{22}N_5O and a molecular weight of 366.43 g/mol. Its structure features a triazole ring fused to a phthalazine core, with two methoxyethyl groups and a methylphenyl substituent that contribute to its unique chemical properties.

The biological activity of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It may bind to receptors associated with inflammatory responses and tumor growth, modulating downstream signaling pathways.

Anticancer Activity

Research indicates that 1,2,4-Triazolo(3,4-a)phthalazin-6-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Activity
HeLa (Cervical Cancer)5.0Moderate cytotoxicity
MCF-7 (Breast Cancer)3.8High cytotoxicity
A549 (Lung Cancer)4.5Moderate cytotoxicity

These results suggest that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies show that it possesses activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It has demonstrated antifungal effects against common pathogens like Candida albicans.

Case Studies

Several case studies highlight the therapeutic potential of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine:

  • Breast Cancer Model :
    • A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability.
    • Mechanistic studies indicated apoptosis induction through caspase activation.
  • Inflammatory Disease Model :
    • In vivo studies using animal models of inflammation revealed that the compound significantly reduced inflammatory markers and improved clinical outcomes compared to controls.

Properties

CAS No.

87540-38-3

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C22H25N5O2/c1-16-7-6-8-17(15-16)20-23-24-21-18-9-4-5-10-19(18)22(25-27(20)21)26(11-13-28-2)12-14-29-3/h4-10,15H,11-14H2,1-3H3

InChI Key

WJLNYQOGYQQBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N(CCOC)CCOC

Origin of Product

United States

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